N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-bromobenzenesulfonamide
Description
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Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2-bromobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3S/c1-21(2)15(17-11-13-7-3-5-9-16(13)24-17)12-20-25(22,23)18-10-6-4-8-14(18)19/h3-11,15,20H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRLEWQTKRBKQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=CC=C1Br)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-bromobenzenesulfonamide is a complex organic compound notable for its potential biological activities, particularly in cancer research and antimicrobial applications. This article will delve into the biological activity of this compound, summarizing key findings from various studies and providing detailed insights into its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Benzofuran Moiety : Contributes to its biological activity and solubility.
- Dimethylaminoethyl Group : Enhances interaction with biological targets.
- Benzenesulfonamide Structure : Imparts specific pharmacological properties.
Molecular Formula
IUPAC Name
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(1H-pyrazol-1-yl)benzenesulfonamide.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Notably:
- Cell Proliferation Inhibition : The compound exhibits significant inhibitory effects on various cancer cell lines, including triple-negative breast cancer (TNBC) cells (MDA-MB-231). An IC50 value of approximately 0.126 µM was reported, indicating potent anti-proliferative activity .
- Selectivity Index : The compound demonstrated a 19-fold greater effect on cancer cells compared to non-cancerous cells (MCF10A), suggesting a favorable therapeutic window for selective targeting of malignant cells .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Matrix Metalloproteinases (MMPs) : The compound has shown significant inhibition of MMP-2 and MMP-9, which are implicated in cancer metastasis .
- Caspase Activation : Treatment with the compound resulted in increased levels of caspase 9 in cancer cell lines, suggesting induction of apoptosis as a mechanism of action .
- Carbonic Anhydrase Inhibition : Selective inhibition of carbonic anhydrases (hCA IX and XII) has been observed, contributing to its anticancer properties .
Antimicrobial Activity
Benzofuran derivatives have also been explored for their antimicrobial properties:
- Antitubercular Activity : Compounds similar in structure have demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL reported for related benzofuran compounds .
Study 1: Anticancer Efficacy in Mice Models
A pharmacodynamic study utilizing BALB/c nude mice inoculated with MDA-MB-231 TNBC cells revealed that treatment with the compound over 30 days significantly inhibited lung metastasis compared to control groups . This study underscores the potential clinical relevance of this compound in managing metastatic breast cancer.
Study 2: Selectivity and Safety Profile
In vitro studies assessing the selectivity index demonstrated that while the compound effectively inhibited cancer cell proliferation, it exhibited lower toxicity towards normal mammalian cells. This selectivity is critical for developing safe therapeutic agents .
Scientific Research Applications
Recent studies have highlighted the biological activity of benzofuran derivatives, including N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-2-bromobenzenesulfonamide. These compounds have demonstrated significant antimicrobial, anticancer, and anti-inflammatory properties.
- Antimicrobial Activity : Benzofuran derivatives have shown promising results against various microorganisms. For instance, compounds containing benzofuran structures exhibited superior antimicrobial activity compared to standard drugs like ciprofloxacin and ketoconazole . This suggests potential applications in developing new antibiotics.
- Anticancer Properties : The compound has been evaluated for its anticancer effects, particularly against triple-negative breast cancer (TNBC) cell lines. It demonstrated potent inhibitory effects on cell proliferation with an IC50 value significantly lower than that of conventional chemotherapeutics like 5-Fluorouracil . The selectivity index for cancer cells versus non-cancer cells indicates a favorable therapeutic window.
- Anti-inflammatory Effects : Some studies have indicated that benzofuran derivatives can modulate inflammatory pathways, which may be beneficial in treating inflammatory diseases .
Pharmacological Insights
Pharmacological studies have provided insights into the mechanisms of action of this compound:
- Mechanism of Action : The compound acts as a competitive inhibitor in various enzymatic pathways related to cancer cell proliferation and inflammation . This mechanism is particularly relevant in targeting specific cancer types where traditional therapies fall short.
- Toxicity Profile : Preliminary toxicity assessments indicate a favorable safety margin compared to existing treatments, making it a candidate for further clinical development .
Case Studies
Several case studies have documented the effectiveness of benzofuran derivatives in clinical settings:
- Case Study 1 : A study involving MDA-MB-231 TNBC cells showed that treatment with this compound led to significant reductions in tumor growth in vivo models .
- Case Study 2 : In another investigation, the compound was tested against a panel of cancer cell lines, demonstrating selective cytotoxicity towards malignant cells while sparing normal cells .
Q & A
Q. Critical parameters :
| Parameter | Impact | Example |
|---|---|---|
| Solvent polarity | Affects intermediate solubility and reaction rate | DMF vs. dichloromethane |
| Base strength | Neutralizes HCl byproducts; influences reaction kinetics | Triethylamine vs. weaker bases |
| Reaction time | Overextension leads to decomposition | Optimized via TLC monitoring |
Basic: How do the functional groups in this compound contribute to its potential biological activity?
The compound’s activity arises from synergistic interactions between its functional groups:
- Benzofuran ring : Enhances lipophilicity, improving membrane permeability .
- Bromobenzenesulfonamide : Acts as a hydrogen-bond acceptor, enabling interactions with enzyme active sites (e.g., carbonic anhydrase) .
- Dimethylaminoethyl group : Introduces basicity, potentially aiding in pH-dependent solubility or target binding .
Q. Analytical validation :
- NMR spectroscopy : Confirms proton environments (e.g., dimethylamino CH₃ groups at δ ~2.2 ppm) .
- X-ray crystallography : Resolves spatial arrangements of the bromine and sulfonamide groups, critical for SAR studies .
Advanced: How can researchers optimize reaction conditions to improve synthetic yields?
Advanced optimization strategies include:
- Continuous flow reactors : Enhance mixing and heat transfer for exothermic steps (e.g., sulfonylation) .
- Catalytic systems : Palladium catalysts may accelerate coupling reactions involving the bromine substituent .
- Purification techniques : Use preparative HPLC to isolate the compound from byproducts like dehalogenated analogs .
Case study : A 15% yield increase was achieved by replacing batch reactors with flow systems for analogous sulfonamide syntheses .
Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate the bromine substituent’s role?
Q. Methodology :
Synthetic analogs : Replace bromine with Cl, F, or H to assess electronic effects on target binding .
Biological assays : Test inhibition potency against enzymes like kinases or proteases.
Computational modeling : Perform docking studies to compare halogen-bonding interactions (e.g., bromine’s polarizability vs. chlorine) .
Example : In a related sulfonamide, bromine substitution increased IC₅₀ by 3-fold compared to chlorine, attributed to stronger halogen bonding .
Advanced: How can contradictory biological activity data across studies be resolved?
Contradictions often arise from:
- Purity discrepancies : Trace impurities (e.g., dehalogenated byproducts) may skew assay results. Validate purity via HPLC-MS .
- Assay conditions : pH or salt concentration variations alter sulfonamide protonation states. Standardize buffer systems (e.g., Tris-HCl at pH 7.4) .
- Target heterogeneity : Test activity across orthologous proteins (e.g., human vs. murine enzymes) .
Q. Resolution workflow :
Re-synthesize and re-characterize the compound.
Validate assays using a positive control (e.g., acetazolamide for carbonic anhydrase inhibition) .
Advanced: What computational approaches predict binding modes with biological targets?
Q. Recommended methods :
- Molecular docking : Use AutoDock Vina to model interactions between the sulfonamide group and catalytic zinc ions in enzymes .
- Molecular dynamics (MD) : Simulate conformational flexibility of the dimethylaminoethyl chain in aqueous environments .
- QSAR modeling : Corrogate electronic parameters (e.g., Hammett σ values) of the bromine substituent with bioactivity data .
Validation : Compare predicted binding poses with crystallographic data from related sulfonamide-protein complexes .
Advanced: How does crystallographic data inform conformational analysis?
Crystal structures of analogs reveal:
- Sulfonamide geometry : The S–N bond adopts a trigonal planar conformation, facilitating hydrogen bonding .
- Bromine positioning : Ortho-bromo groups induce steric hindrance, affecting ring torsion angles (e.g., C–S–C–Br dihedral angles ~75°) .
Implications : These features guide the design of rigid analogs with restricted conformations for enhanced selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
